molecular formula C11H13NO2 B8332548 2-[1,3]Dioxolan-2-yl-6-isopropenylpyridine

2-[1,3]Dioxolan-2-yl-6-isopropenylpyridine

Cat. No. B8332548
M. Wt: 191.23 g/mol
InChI Key: HDVCNOKABAAKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06020345

Procedure details

1.62 g of potassium tert-butoxide (14.4 mmol) are added in portions to a suspension of 5.25 g of (methyl)triphenylphosphonium bromide (14.7 mmol) in 30 ml of tetrahydrofuran maintained under a nitrogen atmosphere. The mixture is stirred for 45 minutes and then a solution of 0.95 g of 1-(6-[1,3]dioxolan-2-yl-pyridin-2-yl)ethanone (4.92 mmol) in 5 ml of tetra-hydrofuran is introduced dropwise. The mixture is stirred for 12 hours at room temperature and then it is poured into a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, the organic phase is washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated under vacuum. The residue is taken up in diethyl ether and the precipitate formed is removed by filtration. After evaporation of the solvent, the title product is isolated by chromatography on a silica column (eluent: hexane/ethyl acetate; 85:15). 0.67 g of a pale yellow oil is obtained.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].[O:7]1[CH2:11][CH2:10][O:9][CH:8]1[C:12]1[N:17]=C(C(=O)C)[CH:15]=[CH:14][CH:13]=1.[Cl-].[NH4+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[O:7]1[CH2:11][CH2:10][O:9][CH:8]1[C:12]1[CH:13]=[CH:14][CH:15]=[C:1]([C:2]([CH3:5])=[CH2:3])[N:17]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
5.25 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.95 g
Type
reactant
Smiles
O1C(OCC1)C1=CC=CC(=N1)C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
The mixture is stirred for 12 hours at room temperature
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
is removed by filtration
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O1C(OCC1)C1=NC(=CC=C1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.